(Z)-1-(4-(benzyloxy)benzyl)-3-(hydroxyimino)indolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-1-(4-(benzyloxy)benzyl)-3-(hydroxyimino)indolin-2-one is a synthetic organic compound that belongs to the class of indolin-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(4-(benzyloxy)benzyl)-3-(hydroxyimino)indolin-2-one typically involves the following steps:
Formation of the Indolin-2-one Core: This can be achieved through the cyclization of o-iodophenylacrylamides under visible light using a [Ir(ppy)2(dtb-bpy)]PF6 catalyst.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable base.
Formation of the Hydroxyimino Group: The hydroxyimino group can be introduced through the reaction of the indolin-2-one derivative with hydroxylamine under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(Z)-1-(4-(benzyloxy)benzyl)-3-(hydroxyimino)indolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted indolin-2-one derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its anticancer properties, particularly as a kinase inhibitor.
Mechanism of Action
The mechanism of action of (Z)-1-(4-(benzyloxy)benzyl)-3-(hydroxyimino)indolin-2-one involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of these enzymes, leading to the disruption of cellular signaling pathways that are crucial for cancer cell proliferation and survival . This results in the induction of apoptosis and inhibition of tumor growth.
Comparison with Similar Compounds
Similar Compounds
Indirubin: A well-known kinase inhibitor with a similar indolin-2-one core structure.
Indolin-2-one Derivatives: Various derivatives with modifications at different positions on the indolin-2-one core.
Uniqueness
(Z)-1-(4-(benzyloxy)benzyl)-3-(hydroxyimino)indolin-2-one is unique due to the presence of the benzyloxy and hydroxyimino groups, which confer distinct biological activities and chemical reactivity compared to other indolin-2-one derivatives .
Properties
IUPAC Name |
3-nitroso-1-[(4-phenylmethoxyphenyl)methyl]indol-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c25-22-21(23-26)19-8-4-5-9-20(19)24(22)14-16-10-12-18(13-11-16)27-15-17-6-2-1-3-7-17/h1-13,25H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCWJBNKMLKPOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CN3C4=CC=CC=C4C(=C3O)N=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.